1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol 1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17773301
InChI: InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9,13H,12H2,1-2H3
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC17773301

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-fluorophenyl)-2-methylpropan-2-ol -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol
Standard InChI InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9,13H,12H2,1-2H3
Standard InChI Key DBDXFZDIBHQCDM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(C1=CC(=CC=C1)F)N)O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol (C₁₀H₁₄FNO) features a propan-2-ol backbone with critical substituents:

  • A 3-fluorophenyl group at the C1 position, introducing aromaticity and electron-withdrawing effects.

  • A methyl group at C2, contributing steric bulk and influencing conformational flexibility.

  • Amino and hydroxyl groups on the same carbon (C1), enabling intramolecular hydrogen bonding and bifunctional reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₀H₁₄FNO
Molecular weight183.22 g/mol
IUPAC name1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol
Hydrogen bond donors2 (NH₂, OH)
Hydrogen bond acceptors3 (N, O, F)
Topological polar surface area66.5 Ų (estimated)

The fluorine atom at the meta position of the phenyl ring enhances metabolic stability by reducing oxidative degradation, a common feature in fluorinated pharmaceuticals . The tertiary alcohol and primary amine groups create a zwitterionic character under physiological pH, influencing solubility and membrane permeability.

Synthetic Pathways and Optimization

While no dedicated synthesis for this compound is documented in peer-reviewed literature, plausible routes can be inferred from analogous structures:

Grignard Reaction-Based Synthesis

A Grignard reagent derived from 3-fluorobenzyl bromide reacts with acetone, followed by amination:

  • Formation of tertiary alcohol:

    3-FC₆H₄MgBr+(CH₃)₂CO3-FC₆H₄C(CH₃)₂OH\text{3-FC₆H₄MgBr} + \text{(CH₃)₂CO} \rightarrow \text{3-FC₆H₄C(CH₃)₂OH}
  • Amination via Gabriel synthesis:

    3-FC₆H₄C(CH₃)₂OH+phthalimide-K1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol\text{3-FC₆H₄C(CH₃)₂OH} + \text{phthalimide-K} \rightarrow \text{1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol}

This method mirrors the synthesis of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-2-ol, where Grignard intermediates are pivotal.

Reductive Amination

An alternative route employs reductive amination of a ketone precursor:

3-FC₆H₄COCH(CH₃)₂+NH₃+H₂ (Pt catalyst)1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol\text{3-FC₆H₄COCH(CH₃)₂} + \text{NH₃} + \text{H₂ (Pt catalyst)} \rightarrow \text{1-amino-1-(3-fluorophenyl)-2-methylpropan-2-ol}

Yields depend on solvent polarity and catalyst selection, with THF and palladium-on-carbon showing promise for similar substrates .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValue/DescriptionMethod/Source
Melting point98–102°C (predicted)ACD/Labs
LogP (octanol-water)1.45XLogP3
Water solubility2.1 g/L (25°C)ChemAxon
pKa (amine)9.8MarvinSketch
pKa (alcohol)15.2MarvinSketch

The compound’s moderate lipophilicity (LogP ≈ 1.45) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug discovery frameworks. The fluorine atom’s electronegativity (-I effect) slightly acidifies the adjacent aromatic protons, as observed in NMR studies of analogous compounds .

Reactivity and Functionalization

Amino Group Reactivity

The primary amine undergoes typical reactions:

  • Acylation: Forms stable amides with acyl chlorides (e.g., acetyl chloride).

  • Schiff base formation: Reacts with aldehydes/ketones under mild acidic conditions.

Hydroxyl Group Reactivity

The tertiary alcohol resists nucleophilic substitution but participates in:

  • Esterification: With acid anhydrides (e.g., acetic anhydride).

  • Oxidation: Challenging due to steric hindrance; strong oxidants (CrO₃) may yield ketones.

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